Dibucaine-d9 Hydrochloride is a deuterated form of dibucaine, a local anesthetic belonging to the amino ester class. It is primarily used in research settings to study molecular mechanisms and interactions of local anesthetics in biological systems. The deuteration at the butoxy group enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed investigations of its behavior in various environments.
Dibucaine-d9 Hydrochloride can be synthesized from isatin through a series of chemical reactions, which include the formation of a quinoline derivative. The compound is commercially available from various chemical suppliers, including LGC Standards and BenchChem, which provide certified reference materials for accurate data analysis .
Dibucaine-d9 Hydrochloride is classified as a local anesthetic and falls under the broader category of pharmacological agents used for pain management. Its deuterated form serves as a valuable tool in biochemical and pharmacological research.
The synthesis of Dibucaine-d9 Hydrochloride involves several key steps:
Dibucaine-d9 Hydrochloride has a complex molecular structure characterized by its quinoline ring system and butoxy side chain. The chemical formula can be represented as CHNO·HCl, with specific attention to the positions where deuterium is incorporated.
Dibucaine-d9 Hydrochloride participates in various chemical reactions typical for local anesthetics:
The reactions are often studied in model membrane systems to simulate physiological conditions. This allows researchers to observe how dibucaine interacts with lipid bilayers and influences membrane properties.
Dibucaine acts primarily by blocking sodium channels in neuronal membranes, preventing the propagation of action potentials and thus inhibiting pain sensation. The deuterated form allows for more precise studies on how local anesthetics interact with these channels at a molecular level.
Research indicates that dibucaine's binding affinity to sodium channels can be influenced by its structural modifications, including the presence of deuterium . This information is critical for understanding its efficacy and safety profile.
Relevant data from studies indicate that dibucaine-d9 Hydrochloride maintains similar physical properties to its non-deuterated counterpart but exhibits different spectroscopic characteristics due to deuteration .
Dibucaine-d9 Hydrochloride has several scientific uses:
Dibucaine-d9 Hydrochloride represents a strategically deuterated analogue of the local anesthetic dibucaine (cinchocaine), where nine hydrogen atoms in the butoxy side chain are replaced by deuterium atoms. This modification yields the molecular formula C₂₀H₂₁D₉ClN₃O₂ and a molecular weight of 388.98 g/mol [4] [8]. The isotopic labeling occurs specifically at the n-butyl moiety (–OC₄D₉), maintaining the core quinolinecarboxamide structure and diethylaminoethyl functionality unchanged [7] [8]. This targeted deuteration minimizes structural perturbations while creating a distinct mass signature essential for analytical applications.
Table 1: Structural Comparison of Dibucaine Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Isotopic Pattern |
---|---|---|---|
Dibucaine Hydrochloride | C₂₀H₃₀ClN₃O₂ | 379.93 | Natural isotope distribution |
Dibucaine-d9 Hydrochloride | C₂₀H₂₁D₉ClN₃O₂ | 388.98 | M+9 mass shift |
The deuterium substitution pattern corresponds to the nonadeuteriobutoxy group [IUPAC name: N-[2-(diethylamino)ethyl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)quinoline-4-carboxamide hydrochloride], confirmed through synthetic documentation and analytical verification [4] [8]. This structural precision ensures the compound serves as an optimal internal standard for mass spectrometry-based quantification of dibucaine in complex matrices.
The deuteration in Dibucaine-d9 Hydrochloride induces minimal alterations to its physicochemical behavior relative to the non-deuterated form. It manifests as a white to off-white crystalline solid with a melting point range analogous to dibucaine hydrochloride (99–101°C) [6]. Its solubility profile encompasses high solubility in water and polar organic solvents (methanol, ethanol), consistent with the hydrochloride salt form enhancing ionic interactions with aqueous media [3] [6].
The isotopic substitution subtly influences lipophilicity, evidenced by a marginally elevated experimental partition coefficient (logP) compared to unlabeled dibucaine. While dibucaine hydrochloride exhibits a logP of ~3.2, deuterium's slightly lower vibrational zero-point energy reduces hydrophobic hydration, potentially increasing logP by 0.1–0.3 units – a critical consideration for membrane permeability studies [7] [8]. Stability assessments confirm robustness under standard storage conditions (room temperature, desiccated), with no documented deuterium exchange or degradation under physiological pH ranges [4] [9].
Table 2: Key Physicochemical Parameters
Property | Dibucaine HCl | Dibucaine-d9 HCl | Analytical Method |
---|---|---|---|
Molecular Weight | 379.93 g/mol | 388.98 g/mol | Mass spectrometry |
Melting Point | 99–101°C | 99–101°C (extrapolated) | Differential scanning calorimetry |
Water Solubility | >50 mg/mL | >50 mg/mL | Compendial solubility testing |
logP (octanol/water) | 3.2 ± 0.1 | 3.3–3.5 (predicted) | Shake-flask method |
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of Dibucaine-d9 Hydrochloride produces a characteristic pseudomolecular ion cluster centered at m/z 388.259 [M]⁺ for the labeled cation, contrasting with m/z 379.22 for unlabeled dibucaine [4] [7]. The 9 Da mass difference provides unambiguous confirmation of deuteration efficiency. Tandem MS/MS fragmentation demonstrates identical cleavage patterns to the non-deuterated analog, with deuterium retention in the butoxy-derived fragments (–OC₄D₉⁺, m/z 70) [7] [9].
Nuclear Magnetic Resonance (NMR):
Table 3: Key NMR Assignments (DMSO-d₆)
Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Multiplet Changes |
---|---|---|---|
Butoxy -CH₃ (unlabeled) | 0.92 (t) | 13.8 | N/A |
Butoxy -CD₃ (d9) | Signal absence | 13.8 (heptet, J≈19 Hz) | Deuterium decoupling |
Quinoline C4-H | 8.45 (s) | 148.1 | Unchanged |
Amide -CONH- | 8.75 (t) | 164.3 | Unchanged |
Infrared Spectroscopy (IR): The IR spectrum retains signature bands of dibucaine hydrochloride at 1645 cm⁻¹ (amide C=O stretch), 1590 cm⁻¹ (quinoline ring vibration), and 2550–2700 cm⁻¹ (amine hydrochloride stretch). Deuterium-induced shifts are negligible due to the absence of C–H/D vibrations in the labeled region, though C–D stretching modes may appear as weak bands at ~2100–2200 cm⁻¹ [4] [6].
Table 4: Mass Spectral Signatures
Ion Type | Dibucaine HCl (m/z) | Dibucaine-d9 HCl (m/z) | Fragmentation Pathway |
---|---|---|---|
[M]⁺ | 379.22 | 388.26 | Molecular ion |
[M - C₄H₉O]⁺ | 272.15 | 272.15 | Quinoline cleavage |
[C₄H₉O]⁺ | 73.06 | 82.11 | Butoxy fragment |
[C₄D₉O]⁺ | – | 82.11 | Deuterated butoxy fragment |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: